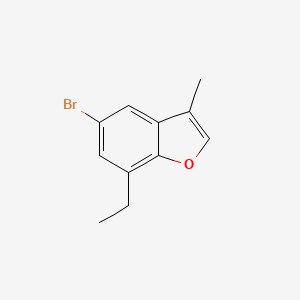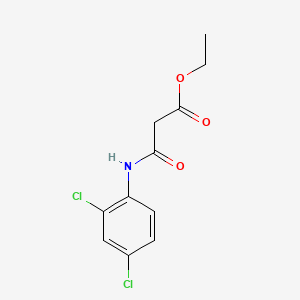
1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a trichloromethyl group attached to the imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine typically involves the reaction of appropriate substituted anilines with trichloromethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反応の分析
Types of Reactions
1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding imidazolidine oxides.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine compounds with various functional groups.
科学的研究の応用
1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(dichloromethyl)imidazolidine
- 1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(bromomethyl)imidazolidine
- 1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(fluoromethyl)imidazolidine
Uniqueness
1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific combination of substituents makes it a valuable target for research and development in various scientific fields.
特性
CAS番号 |
61545-11-7 |
|---|---|
分子式 |
C17H16Cl4N2 |
分子量 |
390.1 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C17H16Cl4N2/c1-12-5-7-14(8-6-12)22-9-10-23(16(22)17(19,20)21)15-4-2-3-13(18)11-15/h2-8,11,16H,9-10H2,1H3 |
InChIキー |
ZVRGYKBZOCNENP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate](/img/structure/B8676836.png)



![N,N,N',N'-Tetramethyl-1-(3-oxidotriazolo[4,5-b]pyridine-1,3-diium-1-ylidene)methanediamine](/img/structure/B8676862.png)



![Tert-butyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B8676886.png)


